Mosapride

Catalog No.
S001816
CAS No.
112885-41-3
M.F
C21H25ClFN3O3
M. Wt
421.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mosapride

CAS Number

112885-41-3

Product Name

Mosapride

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide

Molecular Formula

C21H25ClFN3O3

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)

InChI Key

YPELFRMCRYSPKZ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N

Synonyms

4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)-2-morpholinyl)methyl)benzamide, AS 4370, AS-4370, mosapride, mosapride citrate, Mosapride UI05MSP015CT

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N

Description

The exact mass of the compound Mosapride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gastrointestinal Motility

Mosapride's primary mechanism of action involves its prokinetic effects. It acts as a 5-HT4 receptor agonist, stimulating the release of acetylcholine from the nerves in the gut wall. Acetylcholine promotes muscle contractions, leading to improved movement of food through the digestive tract []. This property has been investigated in research to:

  • Treat gastroparesis: This condition involves delayed stomach emptying. Studies suggest Mosapride can be effective in improving gastric emptying time in patients with gastroparesis [].
  • Promote post-operative recovery: Mosapride's prokinetic effects might aid faster recovery of bowel function after abdominal surgeries, reducing the risk of postoperative ileus (paralysis of the intestines) [].

Note

More research is needed to establish Mosapride's definitive role in these areas.

Gastric Acid Secretion

Mosapride might also have a role in regulating gastric acid secretion. Some studies suggest it can inhibit gastrin release, a hormone that stimulates acid production in the stomach []. This potential effect is being explored for its application in:

  • Peptic ulcer disease: Mosapride, along with standard acid-suppressing medications, could offer additional benefits in managing peptic ulcers by reducing acid production [].

Note

Further research is necessary to confirm the efficacy of Mosapride in treating peptic ulcers.

Other Areas of Investigation

Mosapride's effects on other gastrointestinal functions and even beyond the digestive system are being investigated in scientific research. Here are some preliminary findings:

  • Gastroesophageal Reflux Disease (GERD): Mosapride might improve symptoms of GERD, possibly by enhancing esophageal peristalsis (contractions that move food down the esophagus) [].
  • Non-alcoholic fatty liver disease (NAFLD): Early research suggests Mosapride could improve some markers of NAFLD, but more studies are needed [].

XLogP3

2.8

MeSH Pharmacological Classification

Serotonin Receptor Agonists

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03F - Propulsives
A03FA - Propulsives
A03FA09 - Mosapride

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR4 [HSA:3360] [KO:K04160]

Other CAS

112885-41-3

Wikipedia

Mosapride

Dates

Modify: 2023-09-13
[1]. Tack J, et al. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders. Aliment Pharmacol Ther. 2012 Apr;35(7):745-67.

[2]. Curran MP, et al. Mosapride in gastrointestinal disorders. Drugs. 2008;68(7):981-91.

[3]. Odaka T, et al. Serotonin 5- HT4 receptor agonist (mosapride citrate). Nihon Rinsho. 2006 Aug;64(8):1491-4.

Explore Compound Types